1-(Propadienyloxy)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
71145-91-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
InChI |
InChI=1S/C8H13NO/c1-2-8-10-9-6-4-3-5-7-9/h8H,1,3-7H2 |
InChI Key |
GILWGEPRNHTBDX-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CON1CCCCC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 1 Propadienyloxy Piperidine
Reactivity of the Piperidine (B6355638) Nitrogen and Ring System
The piperidine component of 1-(Propadienyloxy)piperidine presents two primary sites for reactivity: the nitrogen atom and the C-H bonds of the ring.
Electrophilic Reactions at Nitrogen
The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. However, the presence of the adjacent oxygen atom in the propadienyloxy group significantly reduces the nucleophilicity of the nitrogen. nih.gov This diminished reactivity is a key feature influencing the compound's chemical behavior.
Despite the reduced nucleophilicity, the nitrogen can still participate in certain electrophilic reactions. For instance, it can be protonated by strong acids to form the corresponding piperidinium (B107235) salt. While specific studies on the alkylation or acylation of this compound are not extensively detailed in the available literature, the general principles of amine chemistry suggest that such reactions would require more forcing conditions compared to a simple secondary amine like piperidine. wikipedia.org The electron-withdrawing effect of the propadienyloxy group makes the nitrogen lone pair less available for donation to an electrophile.
Reactions Involving C-H Bonds of the Piperidine Ring
The C-H bonds of the piperidine ring are generally unreactive. However, under specific conditions, such as in the presence of strong bases or through transition metal-catalyzed C-H activation, these bonds can be functionalized. For example, piperidine itself can be converted to N-chloropiperidine upon treatment with calcium hypochlorite, which can then undergo dehydrohalogenation to form a cyclic imine. wikipedia.org While direct examples for this compound are scarce, it is plausible that similar transformations could be achieved, although the reaction conditions might need to be adapted to account for the electronic effects of the propadienyloxy substituent.
Reactivity of the Propadienyloxy Allene (B1206475) System
The allene functional group is a highly versatile and reactive moiety, characterized by its cumulated double bonds. wikipedia.org In this compound, the alkoxy group attached to the allene system significantly influences its reactivity, making it prone to a variety of transformations. rsc.org
Nucleophilic Additions to the Allene
The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized. The electron-donating alkoxy group polarizes the allene system, making the central carbon atom electrophilic and susceptible to nucleophilic attack. rsc.org Lithiated alkoxyallenes, for instance, can be regarded as α,β-unsaturated acyl anion synthons, readily reacting with electrophiles at the C-1 position. rsc.org
Cycloaddition Reactions of the Allene
Allenes are excellent partners in cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [2+2+2] cycloadditions, providing access to a wide range of cyclic and polycyclic structures. csic.esrsc.orgnih.gov The strain and unique geometry of allenes, particularly in cyclic systems, can facilitate these reactions. escholarship.org
[2+2] Cycloadditions: Allenes can react with alkenes and alkynes to form cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. csic.es These reactions can be induced thermally, photochemically, or through transition metal catalysis. csic.es
Diels-Alder Reactions: Strained azacyclic allenes have been shown to undergo Diels-Alder cycloadditions, leading to the formation of highly functionalized piperidine scaffolds. nih.govescholarship.org The regioselectivity of these reactions can be influenced by substituents on the allene. escholarship.org
[2+2+2] Cycloadditions: Transition-metal catalyzed [2+2+2] cycloadditions of allenes with other unsaturated partners, such as alkynes, provide an efficient route to six-membered rings. rsc.org The substitution pattern on the allene can strongly influence the outcome of these reactions. rsc.org
While direct studies on this compound in cycloaddition reactions are limited, the known reactivity of similar alkoxyallenes suggests its potential as a valuable building block in the synthesis of complex cyclic systems. rsc.org
Rearrangement Reactions Involving the Propadienyloxy Group
Allenes and related propargylic systems are known to undergo a variety of rearrangement reactions, often leading to structurally diverse products. wikipedia.orgwiley-vch.de Sigmatropic rearrangements of propargylic substrates are a common method for allene synthesis. wikipedia.org
One notable rearrangement is the 1,3-diaza-Claisen rearrangement, which can be initiated by the reaction of an allylic tertiary amine with a carbodiimide. uvm.edu While this specific rearrangement involves a different functional group, it highlights the propensity of related systems to undergo complex molecular reorganizations. Other rearrangements, such as the Wolff rearrangement of acyl carbenes to ketenes, parallel the rearrangements of acyl nitrenes and are crucial in synthetic procedures like the Arndt-Eistert reaction. msu.edu
In the context of this compound, rearrangement could potentially be induced under thermal or catalytic conditions, possibly involving the migration of the piperidine group or skeletal reorganization of the allene moiety. However, specific experimental data on such rearrangements for this particular compound are not extensively documented.
Electrophilic Activation of the Allene System
The allene functionality in this compound is expected to be susceptible to electrophilic attack. The electron-rich nature of the terminal double bonds of the allene system makes it a nucleophile, capable of reacting with a variety of electrophiles. The central carbon of the allene is sp-hybridized and electron-deficient, which can influence the regioselectivity of the addition.
Predicted Reactions and Research Findings:
While no specific studies on this compound have been found, the general reactivity of allenes suggests several potential transformations upon electrophilic activation. The outcome of such reactions would likely be highly dependent on the nature of the electrophile and the reaction conditions.
| Electrophile (E+) | Predicted Intermediate/Product | Potential Research Direction |
| Protic Acids (H+) | Formation of a vinylic cation or a more stable allyl cation after protonation of a terminal carbon. | Investigation of the regioselectivity of protonation and subsequent trapping of the carbocation with nucleophiles. |
| Halogens (X₂) | Halonium ion formation followed by nucleophilic attack, leading to dihalogenated products. | Study of the stereochemistry of the addition and the influence of the piperidine ring on the reaction pathway. |
| Metal Catalysts (e.g., Au(I), Pt(II)) | π-Activation of the allene system, leading to the formation of metal-vinyl or metal-allyl intermediates. | Exploration of subsequent intramolecular reactions or intermolecular additions to these activated species. |
This table represents predicted reactivity based on general principles of allene chemistry, as no specific data for this compound is currently available in the searched scientific literature.
Intermolecular Reactions of this compound
The presence of both a nucleophilic piperidine nitrogen and a reactive allene system suggests that this compound could participate in a variety of intermolecular reactions.
Predicted Reactions and Research Findings:
The interplay between the two functional groups would be a key area of investigation.
| Reaction Type | Potential Reactant | Predicted Product(s) | Potential Research Direction |
| Cycloaddition | Dienes, Dipoles | Formation of various heterocyclic or carbocyclic structures. For example, a [4+2] cycloaddition with a diene could yield a six-membered ring. | Investigation of the periselectivity and regioselectivity of cycloaddition reactions involving the allene moiety. |
| Nucleophilic Addition | Organometallic Reagents | Addition to the central carbon of the allene, potentially leading to functionalized allylic amines after workup. | Elucidation of the factors controlling the regioselectivity of nucleophilic attack. |
| Radical Reactions | Radical Initiators and Traps | Addition of radicals to the allene system, leading to a variety of functionalized products. | Study of the regioselectivity of radical addition and the potential for subsequent radical cyclizations. |
This table is a projection of possible intermolecular reactions and requires experimental validation, as no specific examples involving this compound have been reported in the reviewed literature.
Intramolecular Transformations and Cyclizations of this compound
The proximity of the piperidine ring to the allene moiety in this compound creates the potential for a range of intramolecular reactions, leading to the formation of novel bicyclic or spirocyclic systems.
Predicted Reactions and Research Findings:
These transformations could be triggered by acid, base, or metal catalysis.
| Reaction Type | Triggering Condition | Predicted Product(s) | Potential Research Direction |
| Intramolecular Cycloaddition | Thermal or Photochemical | Formation of fused or bridged ring systems, depending on the mode of cycloaddition. | Exploration of the feasibility and stereochemical outcomes of intramolecular [2+2] or [4+2] cycloadditions. |
| Intramolecular Amination/Etherification | Acid or Metal Catalysis | Cyclization of the piperidine nitrogen or the oxygen onto the activated allene system to form new heterocyclic rings. | Investigation of the regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) and the development of stereoselective methods. |
| Sigmatropic Rearrangement | Thermal or Catalytic | Potential for organic-chemistry.orgnih.gov- or nih.govnih.gov-sigmatropic rearrangements involving the N-O bond and the allene system. | Theoretical and experimental studies to predict and verify the feasibility and outcomes of such rearrangements. |
The intramolecular transformations outlined in this table are hypothetical and await experimental confirmation for this compound.
Catalytic Processes Utilizing or Transforming this compound
The unique structural features of this compound make it a potential substrate for various catalytic transformations, offering pathways to complex molecular architectures.
Predicted Reactions and Research Findings:
Transition metal catalysis is expected to play a pivotal role in unlocking the synthetic potential of this molecule.
| Catalytic Process | Catalyst Type | Predicted Transformation | Potential Research Direction |
| Hydrofunctionalization | Transition Metal (e.g., Pd, Rh, Ni) | Addition of H-X (where X = OR, NR₂, etc.) across one of the double bonds of the allene in a regio- and stereoselective manner. | Development of catalytic systems for the selective hydroamination, hydroalkoxylation, or hydrocarboxylation of the allene moiety. |
| Cross-Coupling Reactions | Palladium, Copper | Coupling of the allene with organohalides or organometallic reagents to form more complex structures. | Exploration of the reactivity of the allene as a coupling partner in reactions such as Sonogashira, Suzuki, or Heck coupling. |
| Asymmetric Catalysis | Chiral Metal Complexes or Organocatalysts | Enantioselective transformations of the prochiral allene system to generate chiral products. | Design and application of chiral catalysts for asymmetric cyclizations, additions, or rearrangements. |
The catalytic processes listed are based on established methodologies for allenes and piperidines; their application to this compound remains to be explored.
Mechanistic Elucidation of Reactions Involving 1 Propadienyloxy Piperidine
Investigation of Reaction Pathways
A critical first step in understanding a compound's chemical behavior is the investigation of its potential reaction pathways. This involves identifying the sequence of elementary steps through which reactants are converted into products. Techniques such as isotopic labeling, crossover experiments, and the analysis of side products are often employed to map these pathways. For 1-(Propadienyloxy)piperidine , there are currently no available studies that delineate the specific routes its reactions take, whether they proceed through concerted or stepwise mechanisms, or the nature of any competing pathways.
Identification and Characterization of Reactive Intermediates
Many chemical reactions proceed through the formation of transient, high-energy species known as reactive intermediates. The direct observation and characterization of these intermediates, which can include carbocations, carbanions, radicals, or carbenes, are pivotal for confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR, EPR, and transient absorption spectroscopy are powerful tools for this purpose. There is currently no published research that identifies or characterizes any reactive intermediates formed during reactions of This compound .
Computational Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. These methods allow for the calculation of the energies of reactants, transition states, intermediates, and products, providing a detailed energy profile of a reaction pathway. This can help to distinguish between competing mechanisms, predict regioselectivity and stereoselectivity, and provide insights into the electronic structure of key species. A search of the computational chemistry literature revealed no studies focused on the mechanistic aspects of This compound .
Influence of Reaction Conditions on Mechanism
The mechanism of a chemical reaction can often be influenced by the reaction conditions, such as solvent, temperature, pressure, and the presence of catalysts or additives. A thorough mechanistic study, therefore, includes an investigation of how these parameters affect the reaction pathway and product distribution. For instance, a change in solvent polarity might favor a different mechanistic pathway, leading to a different product outcome. No studies have been published that explore the influence of varying reaction conditions on the mechanism of reactions involving This compound .
Theoretical and Computational Chemistry Studies on 1 Propadienyloxy Piperidine
Electronic Structure and Bonding Analysis
The electronic structure of 1-(propadienyloxy)piperidine is characterized by the interplay between the electron-donating piperidine (B6355638) ring and the electron-withdrawing, yet reactive, propadienyloxy group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide deep insights into this relationship.
Natural Bond Orbital (NBO) analysis can further dissect the bonding characteristics. The nitrogen lone pair of the piperidine ring is expected to exhibit significant delocalization into the adjacent C-N and N-O sigma anti-bonding orbitals, a common feature in piperidine derivatives. researchgate.net The bonding in the allene (B1206475) fragment consists of two perpendicular π-systems, a unique feature that governs its stereochemistry and reactivity. rsc.org The C=C=C bond angle is predicted to be nearly linear, a hallmark of the sp-hybridized central carbon and sp²-hybridized terminal carbons of the allene.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar compounds.
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.1 D | B3LYP/6-31G(d) |
Conformational Analysis and Energetics of the Piperidine Moiety
The piperidine ring in this compound is conformationally flexible, primarily adopting a chair conformation to minimize steric and torsional strain. d-nb.infonih.gov However, the presence of the propadienyloxy substituent at the nitrogen atom introduces the possibility of different conformers. The key conformational equilibrium involves the orientation of the N-O bond, which can be either axial or equatorial. rsc.org
Computational studies on substituted piperidines have shown that the relative stability of axial and equatorial conformers is influenced by a combination of steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.gov For this compound, the equatorial conformer is anticipated to be energetically more favorable in the gas phase and nonpolar solvents due to reduced steric clashes between the propadienyloxy group and the axial hydrogens on the piperidine ring. In polar solvents, the axial conformer might be stabilized to a greater extent due to a larger molecular dipole moment. d-nb.info
The energy barrier for the ring inversion between the two chair conformations can be calculated using transition state theory. This barrier provides insight into the conformational dynamics of the piperidine ring at different temperatures. nih.gov
Table 2: Relative Energies of Piperidine Conformers in this compound (Illustrative) This table presents hypothetical data based on typical values for N-substituted piperidines.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-O-Cα) |
|---|---|---|
| Equatorial-Chair | 0.00 | ~180° |
| Axial-Chair | 1.5 | ~60° |
| Twist-Boat | 5.8 | - |
Reactivity Prediction and Site Selectivity Modeling
Computational modeling is a powerful tool for predicting the reactivity and site selectivity of this compound in various chemical transformations. The unique combination of a nucleophilic nitrogen, an oxygen atom, and an electrophilic allene system suggests a rich and diverse reactivity profile.
Molecular Electrostatic Potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the MEP is expected to show a negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their nucleophilic character. A positive potential (blue) is anticipated around the central carbon of the allene, marking it as the likely site for nucleophilic attack. bohrium.com
Fukui functions and dual descriptor analysis can provide a more quantitative measure of local reactivity. These descriptors help to distinguish between the reactivity of the different atoms within the allene moiety and the piperidine ring, predicting the most probable sites for electrophilic, nucleophilic, and radical attack. nih.govacs.org For instance, the central carbon of the allene is expected to be the primary site for nucleophilic addition, while the terminal carbons may be more susceptible to radical or cycloaddition reactions. rsc.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While static quantum chemical calculations provide valuable information about energy minima and transition states, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of this compound. benthamdirect.commdpi.com By simulating the motion of atoms over time, MD can explore the accessible conformations of the molecule in a given environment, such as in different solvents or at various temperatures. ufla.brtandfonline.com
MD simulations can reveal the flexibility of the piperidine ring and the rotational freedom around the N-O and O-C bonds. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules. The trajectories from MD simulations can be analyzed to identify the most populated conformational states and the pathways for interconversion between them. tandfonline.com
In Silico Design of Novel Derivatives and Reaction Pathways
The insights gained from theoretical and computational studies on this compound can be leveraged for the in silico design of novel derivatives with desired properties. clinmedkaz.orgbenthamscience.com For example, by systematically modifying the substituents on the piperidine ring or the allene moiety, it is possible to tune the electronic properties and reactivity of the molecule. researchgate.netingentaconnect.com
Computational screening of virtual libraries of derivatives can be performed to identify candidates with enhanced reactivity for specific applications or improved biological activity. clinmedkaz.org For instance, introducing electron-withdrawing groups on the piperidine ring could decrease the nucleophilicity of the nitrogen atom and potentially alter the regioselectivity of reactions involving the allene.
Furthermore, computational methods can be used to explore and design novel reaction pathways. rsc.orgchemrxiv.org By calculating the activation energies and reaction enthalpies for different potential reactions, it is possible to predict the most favorable conditions for a desired transformation and to identify potential side products. This in silico approach can significantly accelerate the discovery and optimization of new synthetic methodologies.
Advanced Applications in Synthetic Organic Chemistry
Role as a Building Block in Heterocyclic Synthesis
The propadienyloxy group in 1-(Propadienyloxy)piperidine is a key functional handle that can be expected to participate in a range of cycloaddition reactions to form complex heterocyclic structures. The allene’s cumulative double bonds provide multiple sites for reactivity, making it a valuable synthon for constructing various ring systems.
One of the most powerful applications of allenes in heterocyclic synthesis is their participation in [2+2+2] cycloaddition reactions. For instance, gold-catalyzed [2+2+2] cycloadditions of allenyl ethers with tethered oximes have been shown to produce piperidine (B6355638) derivatives with complete stereoselectivity. mdpi.com In a similar vein, this compound could react with suitable partners to afford fused or spirocyclic piperidine-containing heterocycles.
Furthermore, N-allenyl amides, which are structurally related to this compound, have been successfully employed in gold-catalyzed formal [4+2] cycloadditions with dienes to furnish cyclohexene (B86901) derivatives with high regio- and diastereoselectivity. nih.gov This suggests that this compound could act as a two-carbon component in similar annulations, providing access to functionalized piperidine-annulated six-membered rings.
The reactivity of the allenyl group also extends to [3+2] cycloadditions. For example, N-allenyl amides have been shown to react with nitrones in the presence of a gold catalyst to yield chiral 4-alkylidenyl isoxazolidines. researchgate.net By analogy, this compound could serve as a three-carbon component in cycloadditions with various 1,3-dipoles, leading to a diverse array of five-membered heterocyclic systems attached to the piperidine core.
Utility in Complex Chemical Structure Construction
The unique electronic and steric properties of the allene (B1206475) moiety in this compound make it a valuable tool for the construction of intricate molecular architectures beyond simple heterocycles. The ability of allenes to undergo cascade reactions and rearrangements allows for the rapid assembly of complex scaffolds from relatively simple starting materials.
A notable example is the use of allenyl ethers in radical cyclization cascades. Research has demonstrated that 2-iodoaryl-allenyl ethers can react with ketimines via a single-electron-transfer/radical cyclization/intermolecular radical-radical coupling sequence to produce functionalized benzofuran (B130515) derivatives. researchgate.net This type of transformation, if applied to a suitably functionalized derivative of this compound, could enable the construction of complex polycyclic structures incorporating the piperidine motif.
Moreover, the versatility of allenes is highlighted in their use for synthesizing 1,3-dienes through iron-catalyzed cross-coupling reactions of α-allenyl esters with Grignard reagents. nih.govacs.org This methodology could potentially be adapted for this compound, allowing for the introduction of a diene functionality, which is a versatile precursor for further transformations such as Diels-Alder reactions, thereby enabling the construction of more elaborate molecular frameworks.
Gold-catalyzed heterocyclizations of allenic β-lactams have also been developed, leading to various fused and spirocyclic heterocyclic systems. beilstein-journals.org This demonstrates the potential of leveraging the reactivity of the allene in this compound to construct complex, strained, and biologically relevant ring systems tethered to the piperidine core.
Development of New Reagents and Methodologies
The distinct reactivity of the propadienyloxy group can be harnessed to develop novel reagents and synthetic methodologies. The synthesis and derivatization of N-allenyl cyanamides, which share the N-allenyl functionality, provide a blueprint for how this compound could be utilized.
N-allenyl cyanamides have been synthesized through a one-pot deoxycyanamidation–isomerization of propargyl alcohols. acs.org These compounds subsequently undergo hydroarylation, hydroamination, and cycloaddition reactions to afford a variety of cyanamide (B42294) products. acs.org A similar synthetic strategy could potentially be applied to prepare this compound and its derivatives, which could then serve as novel reagents for introducing the piperidin-1-yloxy moiety into various molecular scaffolds.
Furthermore, the development of iron-catalyzed C-H functionalization of monosubstituted allenes using N-sulfonyl hemiaminal ether reagents points towards the possibility of directly functionalizing the allene moiety of this compound. nih.gov Such a methodology would allow for the late-stage introduction of various functional groups, significantly expanding the synthetic utility of this compound and enabling the creation of a library of novel reagents.
The metal-catalyzed intermolecular hydrofunctionalization of allenes is another area where this compound could inspire new methodologies. snnu.edu.cn The development of catalytic systems that enable the selective addition of N-H, C-H, and O-H bonds across one of the double bonds of the allene would provide a powerful and atom-economical route to a wide range of functionalized allylic piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
